molecular formula C19H28O2 B13114751 1-(Adamantan-1-yl)cyclopentylmethacrylate

1-(Adamantan-1-yl)cyclopentylmethacrylate

Cat. No.: B13114751
M. Wt: 288.4 g/mol
InChI Key: GUABRULTBWPOTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Adamantan-1-yl)cyclopentylmethacrylate is a compound that combines the unique structural features of adamantane and methacrylate Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while methacrylate is a versatile ester used in polymer chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Adamantan-1-yl)cyclopentylmethacrylate typically involves the esterification of adamantan-1-yl cyclopentanol with methacrylic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(Adamantan-1-yl)cyclopentylmethacrylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed:

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Substituted methacrylate derivatives

Mechanism of Action

The mechanism of action of 1-(Adamantan-1-yl)cyclopentylmethacrylate is primarily related to its ability to interact with biological membranes and proteins. The adamantane moiety enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the methacrylate group can undergo hydrolysis to release active metabolites that interact with specific molecular targets, such as enzymes or receptors .

Properties

Molecular Formula

C19H28O2

Molecular Weight

288.4 g/mol

IUPAC Name

[1-(1-adamantyl)cyclopentyl] 2-methylprop-2-enoate

InChI

InChI=1S/C19H28O2/c1-13(2)17(20)21-19(5-3-4-6-19)18-10-14-7-15(11-18)9-16(8-14)12-18/h14-16H,1,3-12H2,2H3

InChI Key

GUABRULTBWPOTK-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC1(CCCC1)C23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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